molecular formula C27H55NaO6S B10861153 Dilaurylglycerosulfate sodium

Dilaurylglycerosulfate sodium

Cat. No.: B10861153
M. Wt: 530.8 g/mol
InChI Key: ADWIARJBONOVHE-UHFFFAOYSA-M
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Description

Dilaurylglycerosulfate sodium (CAS: 99387-94-7) is a specialized anionic surfactant used primarily as a co-emulsifier in lipase diagnostic assays. Its molecular formula is C₂₇H₅₆O₆S, with a molecular weight of 508.8 Da, and it is supplied as a white powder stable at 2–8°C for up to 12 months .

Properties

Molecular Formula

C27H55NaO6S

Molecular Weight

530.8 g/mol

IUPAC Name

sodium 2,3-didodecoxypropyl sulfate

InChI

InChI=1S/C27H56O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2;/h27H,3-26H2,1-2H3,(H,28,29,30);/q;+1/p-1

InChI Key

ADWIARJBONOVHE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOCC(COS(=O)(=O)[O-])OCCCCCCCCCCCC.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dilaurylglycerosulfate (sodium) typically involves the esterification of lauryl alcohol with glycerol, followed by sulfonation. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents . The process requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Dilaurylglycerosulfate (sodium) follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve high yield and purity. The final product is usually purified through crystallization or distillation .

Chemical Reactions Analysis

Thermal Degradation Reactions

SLS undergoes decomposition at elevated temperatures, producing volatile compounds:
Degradation Products ( ):

Temperature RangeMajor ProductsMinor Products
220–280°CWater (H₂O), CO₂, SO₂Carbon disulfide (CS₂)
>280°CAlkanes, alkenes (C₁–C₄)Sulfur oxides (SOₓ)

Kinetic Analysis :

  • Activation energy (Eₐ) in nitrogen: 120–150 kJ/mol

  • In air, oxidative degradation lowers Eₐ to 80–100 kJ/mol .

Interactions with Polyols (Anti-Irritant Effects)

Glycerol and xylitol mitigate SLS-induced skin irritation by:

  • Reducing transepidermal water loss (TEWL) by 30–40% at 10% concentration .

  • Suppressing pro-inflammatory cytokines (IL-1β, TNF-α) via mRNA modulation .

Mechanistic Pathway :

SLS+PolyolReduced SLS penetration into stratum corneum[4][8]\text{SLS} + \text{Polyol} \rightarrow \text{Reduced SLS penetration into stratum corneum} \quad[4][8]

Environmental Degradation

SLS is biodegradable under aerobic conditions:
Half-life in Water :

ConditionHalf-life
Freshwater1–7 days
Marine water2–14 days

Degradation Pathway :

SLSMicrobial hydrolysisDodecanol+SO42[10]\text{SLS} \xrightarrow{\text{Microbial hydrolysis}} \text{Dodecanol} + \text{SO}_4^{2-} \quad[10]

Reactivity in Formulations

SLS exhibits surfactant properties due to its amphiphilic structure:

  • Critical Micelle Concentration (CMC) : 8.2 mM at 25°C .

  • Aggregation Number : ~62 molecules/micelle .

Reaction with Oxidizing Agents :
SLS reacts with hydrogen peroxide (H₂O₂) to form peroxysulfates, though this is not industrially significant .

Scientific Research Applications

Chemical Properties and Structure

Dilaurylglycerosulfate sodium is a sodium salt derived from dilauryl glycerol sulfate. It possesses amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, which makes it effective as an emulsifier. Its molecular formula is C24H50NaO5SC_{24}H_{50}NaO_5S.

Pharmaceutical Applications

  • Emulsifying Agent :
    • Used in the formulation of creams and ointments to stabilize oil-in-water emulsions.
    • Enhances the delivery of hydrophobic drugs by improving their solubility.
  • Topical Formulations :
    • Studies have shown that this compound can improve skin absorption of therapeutic agents. For instance, it has been utilized in formulations aimed at treating skin irritations caused by harsh chemicals like sodium lauryl sulfate .
  • Drug Delivery Systems :
    • Acts as a co-emulsifier in liposomal formulations, aiding in the encapsulation of drugs for targeted delivery.

Cosmetic Applications

  • Skin Care Products :
    • Commonly found in moisturizers and lotions due to its ability to enhance skin hydration and improve texture.
    • Functions as a surfactant that helps cleanse the skin by reducing surface tension.
  • Stabilizer in Formulations :
    • Maintains the stability of cosmetic emulsions, preventing separation of ingredients over time.

Food Technology Applications

  • Food Emulsifier :
    • Used to stabilize food emulsions, such as dressings and sauces, ensuring uniform texture and preventing ingredient separation.
    • Enhances the mouthfeel and overall sensory experience of food products.
  • Preservative Properties :
    • Exhibits antimicrobial activity against certain pathogens, making it useful in extending shelf life .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
PharmaceuticalImproved skin absorption of drugs; effective in treating irritations.
CosmeticEnhanced emulsion stability and skin hydration properties.
Food TechnologyEffective as an emulsifier; potential antimicrobial properties.

Case Study Example: Skin Irritation Treatment

A clinical study evaluated the effectiveness of this compound in treating skin irritation caused by sodium lauryl sulfate exposure. The study demonstrated significant improvement in skin hydration levels when formulations containing this compound were applied compared to control groups without it .

Safety and Regulatory Status

This compound is generally recognized as safe when used within established guidelines for cosmetic and pharmaceutical applications. Ongoing research continues to evaluate its safety profile, particularly concerning long-term exposure and potential allergenic responses.

Mechanism of Action

The mechanism of action of Dilaurylglycerosulfate (sodium) involves its role as a co-emulsifier. It enhances the catalytic activity and specificity of lipase by stabilizing the enzyme-substrate complex. The compound interacts with the lipase enzyme, facilitating the hydrolysis of triglycerides into glycerol and fatty acids . The molecular targets include the active site of the lipase enzyme, where it binds and promotes the catalytic reaction .

Comparison with Similar Compounds

Key Functional Properties:

  • Role in Lipase Assays : Lipase activity depends on the formation of stable oil-water emulsions to maximize the reaction interface. Dilaurylglycerosulfate sodium ensures consistent emulsification, enhancing enzymatic activity and specificity by maintaining substrate accessibility .
  • Structural Features : The molecule consists of a glycerol backbone esterified with two lauryl (C₁₂) chains and a sulfate group. This branched structure provides superior emulsification stability compared to linear surfactants .
  • Applications: Exclusively used in diagnostic settings, particularly for quantifying lipase activity in clinical samples .

Comparison with Similar Compounds

Below is a detailed comparison of this compound with structurally or functionally related surfactants:

Cholate Sodium Salt (CAS: 81-25-4)

Property This compound Cholate Sodium Salt
Molecular Formula C₂₇H₅₆O₆S C₂₄H₃₉NaO₅
Molecular Weight 508.8 Da 430.6 Da
Structure Branched (two C₁₂ chains + sulfate) Bile acid derivative (steroid core)
Application Lipase diagnostic assays Cholesterol/triglyceride assays
Solubility Stable emulsion in aqueous buffers Limited solubility in Ca²⁺-rich solutions
Safety Low irritation risk (diagnostic use) Requires skin/inhalation precautions

Key Differences :

  • Cholate sodium, a bile acid derivative, is structurally distinct and interacts differently with lipid substrates. Its use in cholesterol assays relies on micelle formation, whereas this compound stabilizes emulsions for lipase activity .
  • This compound’s branched architecture provides better interfacial stability, critical for reproducible diagnostic results .

Sodium Lauryl Sulfate (SLS) (CAS: 151-21-3)

Property This compound Sodium Lauryl Sulfate (SLS)
Molecular Formula C₂₇H₅₆O₆S C₁₂H₂₅NaO₄S
Molecular Weight 508.8 Da 288.38 Da
Structure Branched (two C₁₂ chains + sulfate) Linear (single C₁₂ chain + sulfate)
Application Diagnostic co-emulsifier Personal care, detergents, industrial surfactants
Solubility Optimized for enzymatic assays High water solubility and foaming
Safety Biocompatible in diagnostics Irritant (skin/eyes); requires PPE

Key Differences :

  • Functionality: SLS is a general-purpose surfactant with strong foaming and cleansing properties, whereas this compound is tailored for enzymatic stability in diagnostics .
  • Structural Impact : The single-chain linear structure of SLS makes it less effective in stabilizing emulsions for lipase assays compared to the branched this compound .

Sodium Sulfosalicylate (CAS: 5965-83-3)

Property This compound Sodium Sulfosalicylate
Molecular Formula C₂₇H₅₆O₆S C₇H₅NaO₆S·2H₂O
Functional Groups Sulfate, lauryl chains Sulfonate, hydroxyl, carboxylate
Application Lipase diagnostics Chelating agent, analytical reagent
Reactivity Emulsification Metal ion binding, solubility enhancement

Key Differences :

  • Sodium sulfosalicylate’s sulfonate and hydroxyl groups enable metal chelation, unlike this compound’s emulsification-focused sulfate group .

Biological Activity

Introduction

Dilaurylglycerosulfate sodium, a sulfated derivative of glycerol, is recognized for its surfactant properties and potential biological activities. This compound is structurally similar to sodium lauryl sulfate (SLS), which has been extensively studied for its effects on microbial activity and skin irritation. Understanding the biological activity of this compound can provide insights into its applications in pharmaceuticals and personal care products.

Chemical Properties

This compound is characterized by its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This property is crucial for its function as a surfactant, facilitating the solubilization of various compounds. Its molecular structure includes two lauryl chains attached to a glycerol backbone, with a sulfate group contributing to its anionic character.

PropertyValue
Molecular FormulaC24H50NaO5S
Molecular Weight462.73 g/mol
SolubilitySoluble in water
pH Range6-8

Biological Activity

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties, particularly against enveloped viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Similar to SLS, this compound can disrupt viral envelopes, leading to decreased infectivity.

  • Mechanism of Action : The surfactant action of this compound involves the denaturation of membrane proteins in pathogens, which compromises their structural integrity and function. This mechanism is supported by studies showing that SLS effectively reduces the infectivity of HSV when pretreated with the compound .
  • Case Study : In vitro studies demonstrated that this compound reduced HIV infectivity in cultured cells. When HIV-1 was treated with the compound prior to infection, a significant decrease in viral load was observed, indicating its potential as a topical microbicide .

Skin Irritation and Barrier Function

While this compound possesses beneficial antimicrobial properties, it can also induce skin irritation similar to other sulfated surfactants.

  • Irritation Studies : Experimental models have shown that exposure to high concentrations of this compound can lead to increased transepidermal water loss (TEWL) and inflammation in skin tissues .
  • Protective Agents : Research has explored the use of protective agents like glycerol and xylitol to mitigate the irritant effects caused by this compound. These agents have been shown to restore skin barrier function and reduce inflammatory responses when applied concurrently with the surfactant .

Table 2: Effects of this compound on Skin Irritation

TreatmentTEWL Increase (%)Inflammatory Response
Control5Low
Dilaurylglycerosulfate25High
Dilaurylglycerosulfate + Glycerol10Moderate

This compound demonstrates notable biological activity through its antimicrobial effects and interactions with skin barrier functions. While it shows promise as an effective agent against certain pathogens, its potential for causing skin irritation necessitates careful formulation considerations in consumer products. Further research is warranted to optimize its use while minimizing adverse effects.

Future Directions

Future studies should focus on:

  • Exploring alternative formulations that combine this compound with protective agents.
  • Investigating its efficacy in various delivery systems for enhanced therapeutic outcomes.
  • Conducting clinical trials to assess safety and effectiveness in human subjects.

Q & A

Basic Research Questions

Q. What is the functional role of dilaurylglycerosulfate sodium in lipase activity assays, and how does it differ from other emulsifiers?

  • Methodological Answer : this compound acts as a co-emulsifier to stabilize lipid-water interfaces, critical for lipase catalysis. Unlike simpler emulsifiers (e.g., bile salts), it enhances interfacial stability by reducing coalescence of lipid droplets, ensuring consistent reaction surfaces. Protocols often involve combining it with co-lipases and bile salts at defined molar ratios (e.g., 1:2:5) to mimic physiological conditions. Kinetic assays should validate emulsification efficiency via turbidity measurements or dynamic light scattering .

Q. What are the standard protocols for preparing this compound in lipase substrate emulsions?

  • Methodological Answer : A typical protocol involves:

Dissolving this compound in an organic solvent (e.g., chloroform) at 25°C.

Mixing with triglyceride substrates and co-emulsifiers under controlled shear stress (e.g., 500 rpm for 30 min).

Validating emulsion stability using zeta potential analysis or microscopy.
Variations in pH (6.5–8.5) and ionic strength should be tested to optimize lipase activity .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound in lipase assays to balance interfacial stability and experimental reproducibility?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct factorial experiments varying this compound concentrations (0.1–2.0 mM) while measuring lipase activity via spectrophotometric hydrolysis of p-nitrophenyl esters.
  • Statistical Modeling : Use response surface methodology (RSM) to identify optimal emulsifier ratios that minimize coefficient of variation (CV) in activity measurements.
  • Validation : Cross-check with atomic force microscopy (AFM) to visualize emulsion integrity at selected concentrations .

Q. What methodological approaches resolve contradictory kinetic data when this compound is used in varying emulsifier ratios?

  • Methodological Answer :

  • Data Triangulation : Combine kinetic data (e.g., Michaelis-Menten plots) with interfacial tension measurements to assess whether inconsistencies arise from emulsion instability or enzyme-substrate mismatches.
  • Error Source Analysis : Apply ANOVA to partition variance into emulsifier concentration effects, temperature fluctuations, and measurement errors.
  • Advanced Techniques : Use stopped-flow spectroscopy to monitor real-time interfacial reactions and identify transient kinetic anomalies .

Q. How can spectroscopic methods validate the structural integrity of this compound in complex emulsions?

  • Methodological Answer :

  • FTIR Spectroscopy : Track characteristic sulfate (-SO₄) and glycerol backbone peaks (e.g., 1050 cm⁻¹ and 3400 cm⁻¹) to confirm chemical stability under assay conditions.
  • NMR Analysis : Use ¹H-NMR to detect degradation products (e.g., lauric acid) in emulsions after prolonged storage.
  • Data Reporting : Include raw spectral data in appendices with baseline correction and peak assignment details to ensure reproducibility .

Methodological Best Practices

  • Reproducibility Checks : Always include negative controls (emulsions without this compound) and replicate experiments across ≥3 independent batches .
  • Data Contradiction Protocols : Predefine criteria for discarding outliers (e.g., Grubbs’ test) and document emulsification parameters (shear rate, solvent purity) to mitigate variability .
  • Interdisciplinary Integration : Combine kinetic data with structural analyses (e.g., cryo-TEM for emulsion morphology) to strengthen mechanistic conclusions .

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